7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane
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Overview
Description
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the difluorophenyl and ethoxy-fluorophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or protein interactions.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,5-Difluorophenyl)-4-((4-methoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane
- 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-chlorophenyl)sulfonyl)-1,4-thiazepane
- 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-bromophenyl)sulfonyl)-1,4-thiazepane
Uniqueness
Compared to similar compounds, 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is unique due to the specific combination of difluorophenyl and ethoxy-fluorophenyl groups. These substituents confer distinct chemical and physical properties, such as increased stability, specific reactivity, and potential biological activity. This uniqueness makes the compound valuable for various scientific and industrial applications.
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-4-(4-ethoxy-3-fluorophenyl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S2/c1-2-26-18-6-4-14(12-17(18)22)28(24,25)23-8-7-19(27-10-9-23)15-11-13(20)3-5-16(15)21/h3-6,11-12,19H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTRZFJUIFFIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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